molecular formula C13H14N2O4 B2690491 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957015-07-5

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2690491
CAS No.: 957015-07-5
M. Wt: 262.265
InChI Key: ZHVHYSXUNVLQON-JTQLQIEISA-N
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Description

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a complex organic compound with a molecular formula of C13H14N2O4 This compound features a benzyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

  • Formation of the Imidazolidinone Ring: : The initial step involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Benzylation: : The imidazolidinone intermediate is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the nitrogen atom of the imidazolidinone ring.

  • Introduction of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be achieved through a variety of methods, including the reaction of the benzylated imidazolidinone with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

  • Biological Studies: : It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological molecules.

  • Industrial Applications: : The compound is used in the production of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the imidazolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The propanoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    N-benzyl-2,5-dioxoimidazolidine-4-carboxylic acid: Similar structure but with variations in the positioning of functional groups.

Uniqueness

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the presence of the benzyl group, which enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications. This structural feature distinguishes it from other imidazolidinone derivatives, providing distinct advantages in medicinal chemistry and industrial applications.

Properties

IUPAC Name

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVHYSXUNVLQON-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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